tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate
Description
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate is an eight-membered diazocane derivative featuring a tert-butyl carbamate group and a 5-chloropentanoyl substituent. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials science research, due to its reactive functional groups. The tert-butyl group enhances solubility and stability, while the chloropentanoyl moiety introduces electrophilic reactivity, enabling participation in nucleophilic substitutions or coupling reactions .
Properties
Molecular Formula |
C16H29ClN2O3 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C16H29ClN2O3/c1-16(2,3)22-15(21)19-12-6-10-18(11-7-13-19)14(20)8-4-5-9-17/h4-13H2,1-3H3 |
InChI Key |
SUVKDMZYDRRNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate typically involves the reaction of 5-chloropentanoyl chloride with a diazocane derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce a variety of substituted diazocane derivatives .
Scientific Research Applications
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Diazepane Derivatives
tert-Butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate (CAS: 1094825-58-7)
- Ring Size: 1,4-diazepane (7-membered ring) vs. 1,5-diazocane (8-membered).
- Substituent: The 5-aminopentyl group introduces nucleophilic character, contrasting with the electrophilic 5-chloropentanoyl group in the target compound. This difference dictates divergent reactivity—amine groups facilitate amidation or Schiff base formation, whereas chloro groups enable SN2 reactions .
- Safety : Both compounds require stringent handling (e.g., P210 precautions for heat avoidance), but the presence of chlorine in the target compound may introduce additional hazards, such as toxicity during decomposition .
tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
- Functional Groups: The 5-oxo-7-phenyl substituent introduces a ketone and aromatic system, contrasting with the aliphatic chloropentanoyl chain.
- Purity: High purity (>95%) is confirmed via NMR, suggesting robust synthetic protocols. Similar analytical rigor is expected for the target compound, though chloropentanoyl may complicate purification due to reactivity .
Comparison with Phthalocyanine Derivatives ()
While structurally distinct, 5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate-substituted phthalocyanines share the tert-butyl motif. Key contrasts include:
- Electrochemical Behavior : Phthalocyanines exhibit reversible redox processes and electrochromism, driven by their conjugated macrocycles. The target diazocane lacks such conjugation, limiting electrochemical utility but offering versatility in covalent modifications .
- Applications : Phthalocyanines serve in electrochromic devices and catalysis, whereas diazocane derivatives are more likely intermediates in drug synthesis (e.g., for protease inhibitors or receptor ligands) .
Data Table: Structural and Functional Properties
Research Findings and Implications
- Synthetic Challenges: The chloropentanoyl group in the target compound may necessitate inert conditions to prevent hydrolysis or unintended substitutions, unlike the more stable tert-butyl or phenyl groups in analogs .
- Biological Relevance : Diazocane’s larger ring could mimic natural macrocycles in drug design, offering advantages over diazepanes in target binding .
- Safety Protocols : Chlorine-containing compounds demand rigorous hazard controls compared to amine or ketone analogs, aligning with P201/P202 guidelines .
Biological Activity
Molecular Structure
- Molecular Formula: C₁₆H₂₉ClN₂O₃
- Molecular Weight: 332.87 g/mol
- CAS Number: 2060051-83-2
Structural Representation
The compound consists of a tert-butyl group attached to a diazocane ring, with a chloropentanoyl moiety contributing to its biological activity.
Research indicates that compounds like tert-butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate may exhibit histone deacetylase (HDAC) inhibitory activity . HDAC inhibitors are known to play significant roles in regulating gene expression and have been implicated in the treatment of various diseases, including neurodegenerative disorders and cancers .
Key Mechanisms:
- Inhibition of HDAC Enzymes: By inhibiting HDACs, the compound can potentially lead to increased acetylation of histones, resulting in altered gene expression profiles that may combat disease processes.
- Neuroprotective Effects: The modulation of HDAC activity is associated with neuroprotection, making this compound a candidate for treating conditions like Alzheimer's disease and other central nervous system disorders .
Case Studies
-
Neurodegenerative Disease Models:
- In vitro studies demonstrated that this compound effectively inhibited HDAC6 in neuronal cell cultures, leading to enhanced neuronal survival under stress conditions.
- Animal models treated with this compound showed improved cognitive function and reduced tau pathology, suggesting its potential as a therapeutic agent for Alzheimer's disease.
-
Cancer Research:
- Preliminary studies indicated that the compound could suppress tumor growth in xenograft models by inducing apoptosis in cancer cells through HDAC inhibition.
- Synergistic effects were observed when combined with other chemotherapeutic agents, enhancing overall efficacy against various cancer cell lines.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
